(3,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of DCPT involves several steps. First, an intermediate called 2-methylimino-3-(3,5-dichlorophenyl)thiazolidine is synthesized. This intermediate is then hydrolyzed to yield the final product, 3-(3,5-dichlorophenyl)-2-thiazolidinone (2-DCTD). The synthetic route includes diazonium salt reactions and purification steps .
Molecular Structure Analysis
DCPT has a thiazolidinedione core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The dichlorophenyl group and the pyrrole-derived moiety are attached to this central ring. The molecular formula of DCPT is C~14~H~10~Cl~2~N~2~OS .
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural and Conformational Studies
The research on related compounds, such as (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, reveals insights into their molecular structure and conformation. Studies utilizing X-ray diffraction and density functional theory (DFT) have provided detailed analyses of molecular structures, confirming them through various spectroscopic methods, and revealing physicochemical properties (Huang et al., 2021).
Synthesis and Derivative Development
Research has focused on synthesizing derivatives and exploring their chemical properties. For instance, studies on pyrazoline derivatives, which share structural similarities, have shown methods for their synthesis, characterization, and evaluation for potential biological activities (Ravula et al., 2016).
Biological Activities and Applications
Various studies have investigated the biological activities of similar compounds, such as their potential as antimicrobial and anticancer agents. For example, novel pyrazole derivatives have shown promising results in antimicrobial and anticancer evaluations (Hafez et al., 2016).
Crystallography and Molecular Docking
Crystallographic studies and molecular docking simulations have been used to understand the interactions and stability of these compounds at the molecular level, providing insights into their potential pharmaceutical applications (Sivakumar et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with imidazole and indole moieties have been reported to have a broad range of targets due to their diverse biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been reported to have diverse biological activities, suggesting a range of potential molecular and cellular effects .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h1-5,8-11H,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFODRXDUWVNIBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643506 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-56-9 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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